molecular formula C10H12BrN3 B2970442 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1155601-13-0

5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2970442
CAS No.: 1155601-13-0
M. Wt: 254.131
InChI Key: JMIUXVSZJFQHLM-UHFFFAOYSA-N
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Description

5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a brominated benzimidazole derivative characterized by a bromine atom at the 5-position of the benzodiazole core and an isopropyl group at the 1-position. The bromine substituent enhances electronic effects, while the isopropyl group contributes steric bulk, influencing solubility and molecular interactions .

Properties

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIUXVSZJFQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromoaniline.

    Diazotization: 4-bromoaniline is diazotized using sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.

    Cyclization: The 4-bromophenylhydrazine undergoes cyclization with ethyl pyruvate in ethanol under reflux conditions to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Substitution: The ethyl ester is then subjected to substitution reactions with isopropylamine to introduce the isopropyl group at the 1st position.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Condensation: The amine group at the 2nd position can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Nucleophilic Substitution: Formation of substituted benzodiazoles.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Condensation: Formation of imines or enamines.

Scientific Research Applications

5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: Bromine at position 5 (target compound) vs.
  • Core Heterocycle : Replacement of benzodiazole with benzothiazole (e.g., 6-bromo-1,3-benzothiazol-2-amine) introduces sulfur, affecting polarity and hydrogen-bonding capacity .

Crystallographic and Analytical Data

  • Crystallography : The SHELX program suite (–8) is widely used for small-molecule refinement, applicable to determining the target compound’s crystal structure .
  • Spectroscopy: IR and NMR data for analogs (e.g., 5-(phenylthio)-2-aminobenzimidazole in ) indicate characteristic NH stretches (3300–3307 cm⁻¹) and aromatic proton signals (δ 7.25–8.16 ppm) .

Biological Activity

5-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound features a bromine atom at the 5th position, an isopropyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring. Its molecular formula is C10H12BrN3C_{10}H_{12}BrN_3 with a molecular weight of 254.13 g/mol . The unique substitution pattern contributes to its reactivity and biological properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections. The mechanism of action may involve interference with bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Effects

The compound's anticancer properties have been a focal point in recent studies. It has demonstrated significant antiproliferative effects against several cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231) with IC50 values ranging from 23 to 33 nM . The compound appears to inhibit tubulin polymerization, which is critical for cell division, thereby inducing apoptosis in cancer cells.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MDA-MB-23123–33Inhibition of tubulin assembly
MCF-710–33Induction of apoptosis

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell growth and survival.
  • Tubulin Destabilization : By binding to tubulin, it disrupts microtubule formation necessary for mitosis, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • In vitro Studies : Research has shown that this compound significantly reduces the viability of cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Comparative Analysis : When compared to other similar compounds, such as 5-Bromo-N-methylbenzodiazol and 5-Fluoro-N-methylbenzodiazol, it exhibited superior anticancer activity due to its specific structural features that enhance binding affinity to target proteins.

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